molecular formula C10H8N4 B14471228 3-Diazo-5-methyl-4-phenyl-3H-pyrazole CAS No. 72393-20-5

3-Diazo-5-methyl-4-phenyl-3H-pyrazole

Cat. No.: B14471228
CAS No.: 72393-20-5
M. Wt: 184.20 g/mol
InChI Key: NYUUAVJZRKGCDF-UHFFFAOYSA-N
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Description

3-Diazo-5-methyl-4-phenyl-3H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a diazo group (-N=N-) at the 3-position, a methyl group at the 5-position, and a phenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole typically involves the diazotization of the corresponding aminopyrazole. The process includes the following steps :

    Starting Material: The synthesis begins with 3-amino-5-methyl-4-phenylpyrazole.

    Diazotization: The aminopyrazole is treated with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

    Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.

    Isolation: The resulting diazonium salt is isolated and purified.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Diazo-5-methyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, new heterocyclic compounds, amines, and azo compounds .

Mechanism of Action

The mechanism of action of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways:

Properties

CAS No.

72393-20-5

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-diazo-5-methyl-4-phenylpyrazole

InChI

InChI=1S/C10H8N4/c1-7-9(10(12-11)14-13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

NYUUAVJZRKGCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+]=[N-])N=N1)C2=CC=CC=C2

Origin of Product

United States

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